molecular formula C21H20N4O6S3 B2812151 4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-03-2

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2812151
CAS RN: 865182-03-2
M. Wt: 520.59
InChI Key: RNPPJDIIAOFZLC-LNVKXUELSA-N
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Description

Synthesis Analysis

A strategy was proposed for the synthesis of similar compounds, such as 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The synthesis involved reactions with arylsulfonyl azides . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a benzothiazole ring, and a benzamide group. The morpholine ring is sulfonylated, and the benzothiazole ring is sulfamoylated.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the reactions of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides with arylsulfonyl azides were studied . In these reactions, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide and similar compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values, suggesting potential applications in inhibiting specific isoenzymes like hCA I, hCA II, hCA IV, and hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Anti-inflammatory Properties

Research indicates that benzothiazole derivatives, including those similar to 4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, possess antimicrobial and anti-inflammatory activities. These properties are attributed to the specific structural features of these compounds, which might enable their use in treating infections and inflammation-related disorders (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Potential

Some derivatives of benzothiazole have shown potential as anticancer agents. The structure of 4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide might suggest similar applications, especially in inhibiting cancer cell proliferation and tumor growth (Shao et al., 2014).

Structural Analysis for Drug Design

The crystal and molecular structure analysis of similar compounds is crucial for drug design. Understanding the structural dynamics can aid in the development of more effective therapeutic agents with specific targets (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S3/c1-2-9-25-18-8-7-17(33(22,27)28)14-19(18)32-21(25)23-20(26)15-3-5-16(6-4-15)34(29,30)24-10-12-31-13-11-24/h1,3-8,14H,9-13H2,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPPJDIIAOFZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

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